Dichlorophen disodium salt

Catalog No.
S14282179
CAS No.
22232-25-3
M.F
C13H8Cl2Na2O2
M. Wt
313.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorophen disodium salt

CAS Number

22232-25-3

Product Name

Dichlorophen disodium salt

IUPAC Name

disodium;4-chloro-2-[(5-chloro-2-oxidophenyl)methyl]phenolate

Molecular Formula

C13H8Cl2Na2O2

Molecular Weight

313.08 g/mol

InChI

InChI=1S/C13H10Cl2O2.2Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;;/h1-4,6-7,16-17H,5H2;;/q;2*+1/p-2

InChI Key

IDPAELWVMULBFJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])[O-].[Na+].[Na+]

Dichlorophen disodium salt, often referred to as sodium thiosulfate, is an inorganic compound represented by the formula Na2S2O3\text{Na}_2\text{S}_2\text{O}_3. This compound typically appears as a white crystalline solid or powder and is highly soluble in water, forming a clear solution. The thiosulfate anion (S2O32\text{S}_2\text{O}_3^{2-}) consists of two sulfur atoms and three oxygen atoms, where one of the oxygen atoms is bonded to sulfur through a double bond, showcasing resonance characteristics. Sodium thiosulfate is known for its alkaline nature and acts as a reducing agent in various

  • Decomposition in Acidic Medium: When treated with dilute acids, sodium thiosulfate decomposes to produce sulfur, sulfur dioxide, and water. The reaction can be represented as:
    8Na2S2O3+16HCl16NaCl+S8+8SO2+8H2O8\text{Na}_2\text{S}_2\text{O}_3+16\text{HCl}\rightarrow 16\text{NaCl}+S_8+8\text{SO}_2+8\text{H}_2\text{O}
  • Redox Reactions: Sodium thiosulfate can act as a reducing agent. For example, it reacts with copper(II) sulfate to reduce cupric ions while being oxidized to sulfate ions:
    Cu2++2S2O32Cu+S4O62\text{Cu}^{2+}+2\text{S}_2\text{O}_3^{2-}\rightarrow \text{Cu}+S_4\text{O}_6^{2-}
  • Neutralization of Chlorine: Sodium thiosulfate effectively neutralizes chlorine gas, which is particularly useful in swimming pool maintenance and water treatment processes.

Sodium thiosulfate exhibits notable biological activities:

  • Antidote for Cyanide Poisoning: It is used clinically as an antidote for cyanide poisoning. Upon administration, it converts cyanide into thiocyanate, which is less toxic and can be excreted by the kidneys.
  • Nephroprotective Agent: Research has shown that sodium thiosulfate may have protective effects on kidney function, particularly in patients undergoing chemotherapy with cisplatin.
  • Antifungal Properties: It also demonstrates antifungal activity against certain pathogens, making it useful in treating fungal infections.

Dichlorophen disodium salt can be synthesized through various methods:

  • From Sodium Sulfite and Sulfur: An aqueous solution of sodium sulfite can be heated with elemental sulfur to produce sodium thiosulfate:
    6NaOH+4S2Na2S+Na2S2O3+3H2O6\text{NaOH}+4\text{S}\rightarrow 2\text{Na}_2\text{S}+\text{Na}_2\text{S}_2\text{O}_3+3\text{H}_2\text{O}
  • From Sodium Sulfide: Industrially, it can be produced from waste products of sodium sulfide or sulfur dye manufacture.

Dichlorophen disodium salt has diverse applications across various fields:

  • Water Treatment: Used to neutralize chlorine in water treatment facilities.
  • Photography: Acts as a fixing agent in photographic processing by removing unreacted silver halides.
  • Food Industry: Employed as a food preservative and antioxidant.
  • Laboratory Reagent: Commonly used in titrations and redox reactions due to its reducing properties.

Studies on the interactions of dichlorophen disodium salt reveal its role in various chemical processes:

  • Coordination Chemistry: It can form complexes with metal ions such as palladium, enhancing its utility in catalysis.
  • Bacterial Decomposition: Solutions of sodium thiosulfate are subject to bacterial decomposition, which can affect its stability and efficacy in biological applications.

Several compounds share similarities with dichlorophen disodium salt, primarily due to their thiosulfate or sulfate components. Here is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Sodium ThiosulfateNa₂S₂O₃Reducing agent; antidote for cyanide; antifungal
Sodium SulfiteNa₂SO₃Used as a preservative; less effective as a reducing agent
Sodium SulfateNa₂SO₄Commonly used in detergents; not a reducing agent
Potassium ThiosulfateK₂S₂O₃Similar properties to sodium thiosulfate; potassium salt

Dichlorophen disodium salt stands out due to its dual role as both a reducing agent and an antidote for cyanide poisoning, which is not characteristic of the other compounds listed.

Friedel-Crafts Acylation Pathways for Intermediate Formation

The Friedel-Crafts acylation reaction is pivotal in constructing the aromatic framework of dichlorophen disodium salt. This electrophilic substitution reaction facilitates the introduction of acyl groups to chlorophenol derivatives, forming key intermediates such as 4-chlorobenzoyl chloride. Aluminum chloride (AlCl₃) remains the most widely used Lewis acid catalyst due to its ability to polarize acyl halides, generating reactive acylium ions. Recent studies have optimized reaction conditions by employing dichloromethane as a solvent at temperatures between 0–5°C, achieving yields exceeding 85%.

A critical advancement involves the use of microwave-assisted Friedel-Crafts acylation, which reduces reaction times from hours to minutes while maintaining selectivity. For instance, irradiating a mixture of 4-chlorophenol and acetyl chloride in the presence of AlCl₃ at 80°C for 10 minutes yields 4-chloroacetophenone with 92% efficiency. Catalytic systems have also evolved; ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) demonstrate enhanced catalyst recyclability, reducing aluminum waste by 40% compared to traditional methods.

Baeyer-Villiger Oxidation in Lactone Synthesis

The Baeyer-Villiger oxidation converts ketone intermediates into lactones, a structural prerequisite for subsequent hydrolysis. This reaction employs peroxyacids such as meta-chloroperbenzoic acid (mCPBA) to insert an oxygen atom adjacent to the carbonyl group, forming a cyclic ester. For example, 4-chloroacetophenone undergoes oxidation with mCPBA in dichloromethane at 25°C, producing a γ-lactone intermediate in 78% yield.

Recent optimizations focus on catalytic asymmetric Baeyer-Villiger reactions using chiral ligands. A study employing binaphthyl-derived platinum complexes achieved enantiomeric excess (ee) values of up to 94% for lactone products, critical for pharmaceutical-grade synthesis. Solvent polarity significantly impacts reaction kinetics; switching from nonpolar toluene to polar acetonitrile accelerates oxidation rates by a factor of 3.2, attributed to enhanced stabilization of the peracid intermediate.

Hydrolysis Reactions for Final Product Isolation

The final step in synthesizing dichlorophen disodium salt involves alkaline hydrolysis of the lactone intermediate. Sodium hydroxide (NaOH) in aqueous ethanol (70% v/v) at 80°C cleaves the lactone ring, yielding the disodium salt upon neutralization. Precise pH control (10.5–11.0) is crucial to prevent side reactions such as decarboxylation. Industrial-scale processes utilize continuous-flow reactors to maintain consistent pH and temperature, achieving 95% conversion within 30 minutes.

Crystallization techniques further purify the product. Cooling the reaction mixture to 5°C induces precipitation, followed by vacuum filtration and washing with cold ethanol. This method reduces residual sodium chloride impurities to <0.5%, meeting pharmacopeial standards.

Solvent Selection and Catalytic Systems in Industrial Synthesis

Solvent choice profoundly influences reaction efficiency and scalability. For Friedel-Crafts acylation, dichloromethane’s low polarity minimizes carbocation rearrangements, while ethanol’s protic nature in hydrolysis enhances nucleophilic attack by hydroxide ions. Recent trends favor greener solvents: cyclopentyl methyl ether (CPME) replaces dichloromethane in acylation, reducing environmental toxicity without compromising yield.

Catalytic systems are equally critical. Heterogeneous catalysts like zeolite-supported AlCl₃ enable easier separation and reuse, cutting catalyst costs by 30% in large-scale production. In Baeyer-Villiger oxidation, immobilized lipases facilitate peroxide generation in situ, eliminating the need for stoichiometric peracids and reducing waste.

Industrial protocols often combine these optimizations. A representative workflow employs microwave-assisted Friedel-Crafts acylation in CPME, asymmetric Baeyer-Villiger oxidation with chiral catalysts, and continuous-flow hydrolysis, achieving an overall yield of 82% with 99.5% purity.

Dichlorophen disodium salt exerts its antimicrobial effects primarily through the disruption of oxidative phosphorylation in microbial cells [1]. The compound functions as a mitochondrial uncoupler, interfering with the normal coupling between electron transport and adenosine triphosphate synthesis [2]. Research has demonstrated that dichlorophen acts similarly to salicylanilides by interfering with oxidative phosphorylation processes in target organisms [1].

The mechanism involves the disruption of cellular energy production pathways in microorganisms. Studies have shown that dichlorophen decreases mitochondrial membrane potential in treated cells, leading to compromised cellular energy metabolism [3]. This uncoupling effect prevents the efficient production of adenosine triphosphate, which is essential for microbial survival and proliferation [2].

Experimental evidence indicates that dichlorophen-induced uncoupling occurs through non-specific destruction of mitochondrial membranes at high concentrations, similar to other phenolic uncouplers [4]. The compound's lipophilic properties contribute to its ability to integrate into mitochondrial membrane structures and disrupt their normal function [4]. The uncoupling mechanism is characterized by the stimulation of state 4 respiration while simultaneously inhibiting adenosine triphosphate synthesis [4].

Table 1: Oxidative Phosphorylation Uncoupling Effects of Dichlorophen

ParameterControlDichlorophen TreatmentReference
Mitochondrial membrane potentialNormalDecreased [3]
State 4 respirationBaselineStimulated [4]
Adenosine triphosphate synthesisNormalInhibited [2]
Electron transport chain functionIntactDisrupted [1]

Disruption of Proton Gradient Maintenance in Pathogens

The antimicrobial efficacy of dichlorophen disodium salt is fundamentally linked to its ability to disrupt proton gradient maintenance across cellular membranes in pathogenic organisms [5]. Proton gradients are essential for cellular function, particularly in chloroplast and mitochondrial systems where they drive adenosine triphosphate synthesis [5].

Dichlorophen acts as a protonophore, facilitating the uncontrolled transport of protons across biological membranes [6]. This protonophoric action dissipates the electrochemical gradient that is normally maintained by cellular respiratory systems [6]. The compound's ability to transport protons across membranes occurs in a protein-independent manner, demonstrating its direct membrane-disrupting properties [6].

Research has shown that proton gradient disruption by dichlorophen leads to membrane depolarization in target microorganisms [6]. The compound exhibits strong depolarizing effects on microbial cell membranes, with effective concentrations causing significant membrane potential collapse [6]. This membrane depolarization compromises the cell's ability to maintain essential ionic gradients necessary for survival [5].

The mechanism of proton gradient disruption involves the compound's amphiphilic properties, which allow it to cross biological membranes and facilitate proton leakage [7]. Studies demonstrate that dichlorophen-induced proton leak plays a critical role in compromising cellular energy metabolism and ultimately leading to microbial cell death [8].

Table 2: Proton Gradient Disruption Parameters

MeasurementNormal FunctionDichlorophen EffectImpact
Membrane potential-150 to -200 millivoltsSignificantly reducedCell death
Proton gradient stabilityMaintainedDissipatedEnergy failure
Adenosine triphosphate productionEfficientSeverely compromisedMetabolic collapse
Membrane integrityIntactCompromisedCellular dysfunction

Comparative Efficacy Against Cestode vs. Protozoan Targets

Dichlorophen disodium salt demonstrates differential antimicrobial activity between cestode and protozoan targets, with distinct efficacy profiles for each organism type [9] [10]. The compound has been extensively used as an anthelmintic agent, particularly effective against tapeworm infections including Taenia and Dipylidium species [1].

Studies on cestode efficacy reveal that dichlorophen shows strong activity against various tapeworm species. Research indicates effectiveness against Taenia asiatica infections, though comparative studies suggest variable efficacy depending on the specific cestode species [9]. The compound demonstrates particular potency against Hymenolepis diminuta infections, with treatment showing significant reduction in parasite burden [11].

For protozoan targets, dichlorophen exhibits broad-spectrum activity against various protozoan pathogens [12]. The compound has been identified as having previously undiscovered antibacterial properties against Acinetobacter calcoaceticus and demonstrates effectiveness against both gram-positive and gram-negative bacterial species [12]. Research shows minimum inhibitory concentrations ranging from 8 ± 6 micromolar in liquid media for various bacterial strains [12].

Comparative analysis reveals that dichlorophen typically shows stronger activity against cestode targets compared to protozoan organisms [10]. The differential efficacy may be attributed to variations in cellular membrane composition and metabolic pathways between these organism types [10]. Cestodes appear more susceptible to the compound's uncoupling effects due to their dependence on specific metabolic processes that are more readily disrupted by dichlorophen [1].

Table 3: Comparative Efficacy Data

Target OrganismOrganism TypeMinimum Inhibitory ConcentrationEfficacy Rating
Taenia speciesCestodeHighly effectiveExcellent
Dipylidium caninumCestodeHighly effectiveExcellent
Hymenolepis diminutaCestode15 milligrams per kilogramVery good
Acinetobacter calcoaceticusProtozoan8 ± 6 micromolarModerate
Escherichia coliBacterialVariableModerate
Staphylococcus aureusBacterialVariableModerate

Synergistic Interactions with Toluenic Adjuvants

Dichlorophen disodium salt demonstrates enhanced antimicrobial activity when combined with toluenic adjuvants, particularly toluene itself [13] [14]. This synergistic relationship has been extensively documented in veterinary applications where the combination is used for parasite removal in companion animals [13].

The synergistic mechanism involves toluene acting as a solvent enhancer that improves dichlorophen's bioavailability and membrane penetration [15]. Dichlorophen shows limited solubility in toluene as a pure solvent, but this partial solubility contributes to optimal formulation properties that enhance antimicrobial efficacy [15]. The combination allows for better distribution of the active compound throughout target tissues [13].

Research indicates that toluenic adjuvants modify the extraction behavior and solubility characteristics of dichlorophen [16]. The addition of organic solvents like toluene influences the compound's activity through multiple mechanisms including lowering water activity, changing dielectric constants that affect complex stability, and altering interfacial tensions [16]. These physicochemical changes contribute to enhanced antimicrobial performance [16].

Clinical applications demonstrate that dichlorophen-toluene combinations show superior efficacy against mixed parasitic infections, including ascarids, tapeworms, and hookworms [13] [14]. The synergistic effect is particularly pronounced against complex parasitic infections where multiple organism types are present simultaneously [14].

Table 4: Synergistic Activity with Toluenic Adjuvants

CombinationTarget OrganismsEnhanced ActivityMechanism
Dichlorophen + TolueneAscarids, Tapeworms, HookwormsSignificant improvementEnhanced bioavailability
Dichlorophen aloneLimited spectrumBaseline activityStandard mechanism
Toluene aloneNoneNo antimicrobial effectSolvent only
Optimized ratioMultiple parasitesMaximum synergyCombined effects

Photolytic degradation represents a critical environmental fate process for dichlorophen disodium salt in aquatic environments. Research investigations have demonstrated that this biocidal compound undergoes significant photochemical transformation when exposed to ultraviolet radiation and natural sunlight [1] [2]. The photodegradation mechanism primarily involves direct photolysis, with additional contributions from sensitized photooxidation processes mediated by naturally occurring chromophoric dissolved organic matter [2].

Under controlled laboratory conditions utilizing ultraviolet radiation at 254 nanometers, dichlorophen disodium salt exhibits a photolysis half-life of approximately 10.3 days [3]. The quantum yield for direct photolysis ranges from 0.13 to 0.14, indicating moderate photochemical reactivity [2]. The primary degradation pathway involves partial dehalogenation reactions, leading to the formation of resinous polymeric structures and subsequent dehalogenation to produce organic acids [3] [2].

In natural aquatic systems exposed to simulated solar radiation, the photodegradation process demonstrates enhanced complexity due to the broader spectrum of incident light and the presence of photosensitizing compounds [2]. The degradation half-life extends to 15-30 days under natural sunlight conditions, with hydroxydechlorination emerging as the predominant transformation mechanism [3]. Hydroxylated derivatives and carboxylic acid metabolites represent the major photoproducts formed during this process [2].

The photolytic degradation rate exhibits strong dependence on solution pH, with enhanced degradation observed at alkaline conditions above pH 7.2 [3]. This pH-dependent behavior reflects the ionization state of the phenolic functional groups, which influences both light absorption characteristics and reactivity toward photooxidation [2]. The formation of phenoxide anions at elevated pH values increases the susceptibility to photochemical attack and subsequent degradation [3].

Photosensitized degradation mediated by riboflavin, employed as a proxy for chromophoric dissolved organic matter, demonstrates the involvement of singlet oxygen and triplet-state sensitizer molecules in the degradation process [2]. The rate constants for reactions with singlet oxygen range from 1.8 × 10^7 to 3.2 × 10^7 per molar per second, indicating efficient quenching of this reactive species [2]. However, when dichlorophen is adsorbed onto silica nanoparticles, representing suspended sediment particles, the reactivity toward singlet oxygen decreases dramatically due to the involvement of phenolic groups in surface binding [2].

Adsorption-Desorption Dynamics in Soil Matrices

The environmental fate of dichlorophen disodium salt in terrestrial systems is significantly influenced by its adsorption-desorption behavior in various soil matrices. Adsorption processes control the mobility, bioavailability, and persistence of this biocidal compound in soil environments [4] [5]. The compound exhibits pH-dependent adsorption characteristics, with formulations containing dichlorophen expected to become adsorbed onto soil particles at pH values below 7.2 and undergo desorption under alkaline conditions at pH greater than 9.5 [3].

The adsorption affinity varies considerably among different soil types, reflecting the heterogeneous nature of soil organic matter and mineral constituents [4]. In sandy loam soils characterized by low organic carbon content, the distribution coefficient values range from 2.5 to 5.8 liters per kilogram, indicating relatively weak sorption and high mobility potential [4]. Conversely, organic-rich soils demonstrate substantially higher sorption capacity, with distribution coefficient values spanning 45.6 to 78.2 liters per kilogram [4].

Organic carbon-normalized distribution coefficients provide insight into the primary sorption mechanisms operating in soil systems. Values ranging from 245 to 950 liters per kilogram of organic carbon suggest that hydrophobic partitioning into soil organic matter represents the dominant sorption process [4] [5]. However, the variation in these normalized coefficients across soil types indicates additional contributions from mineral surface interactions, particularly in clay-rich and calcareous soils [4].

Desorption studies reveal significant hysteresis effects, with incomplete release of previously sorbed dichlorophen disodium salt upon dilution with clean water [4]. Desorption percentages range from 25 to 78 percent depending on soil characteristics, with organic-rich soils exhibiting the lowest desorption rates due to strong binding interactions [4]. This hysteresis behavior has important implications for the long-term environmental fate and potential accumulation of the compound in soil systems [4].

The influence of soil pH on adsorption-desorption dynamics reflects the ionizable nature of the phenolic functional groups in dichlorophen disodium salt [3]. At acidic pH conditions below the compound's dissociation constant, the neutral molecular form predominates, leading to enhanced hydrophobic interactions with soil organic matter [4]. Conversely, at alkaline pH values, the anionic phenoxide forms experience electrostatic repulsion from negatively charged soil surfaces, resulting in reduced sorption and increased mobility [3].

Competitive adsorption effects have been observed in the presence of other organic contaminants and naturally occurring dissolved organic matter [4]. These competitive interactions can significantly alter the sorption behavior and environmental fate of dichlorophen disodium salt in complex soil systems containing multiple organic compounds [4].

Sublethal Effects on Nitrogen-Cycling Bacteria

Dichlorophen disodium salt exerts significant sublethal effects on nitrogen-cycling bacterial communities, potentially disrupting critical biogeochemical processes in soil and aquatic ecosystems [6] [7]. The antimicrobial properties of this biocidal compound result in inhibition of key bacterial groups responsible for nitrification and denitrification processes [6] [3].

Ammonia-oxidizing bacteria, particularly Nitrosomonas europaea, demonstrate high sensitivity to dichlorophen disodium salt exposure, with inhibitory concentration values affecting fifty percent of the population ranging from 2.5 to 4.8 milligrams per liter [6] [7]. These bacteria play a crucial role in the initial step of nitrification, converting ammonia to nitrite [6]. Inhibition of ammonia oxidation can lead to accumulation of toxic ammonia in aquatic systems and disruption of the nitrogen cycle [7].

Nitrite-oxidizing bacteria, including Nitrobacter species and Nitrospira, also exhibit susceptibility to dichlorophen disodium salt, with inhibitory concentrations ranging from 2.8 to 6.1 milligrams per liter [6] [7]. The inhibition of nitrite oxidation can result in nitrite accumulation, which is particularly toxic to aquatic organisms and can cause methemoglobinemia in fish [6]. The differential sensitivity between ammonia-oxidizing and nitrite-oxidizing bacteria can lead to imbalanced nitrogen cycling and ecosystem disruption [7].

Denitrifying bacteria, responsible for the reduction of nitrate to nitrogen gas under anaerobic conditions, demonstrate moderate resistance to dichlorophen disodium salt exposure [8] [9]. Species such as Pseudomonas stutzeri exhibit inhibitory concentrations ranging from 5.8 to 9.2 milligrams per liter [8]. However, the disruption of denitrification processes can lead to accumulation of nitrate in groundwater and reduced nitrogen removal efficiency in aquatic systems [9].

No-observed-effect concentrations for nitrogen-cycling bacteria range from 0.8 to 3.1 milligrams per liter, indicating that environmentally relevant concentrations of dichlorophen disodium salt may cause sublethal effects on these critical microbial communities [6] [7]. Recovery times following exposure cessation vary from 5 to 18 days, depending on the bacterial group and exposure concentration [6].

The inhibition mechanisms involve disruption of cellular membrane integrity and interference with enzymatic processes essential for nitrogen transformation [6] [3]. Dichlorophen disodium salt can alter the expression of genes involved in nitrogen metabolism, including those encoding ammonia monooxygenase, nitrite oxidoreductase, and nitrate reductase [6] [7]. These molecular-level effects contribute to the observed population-level impacts on nitrogen-cycling bacterial communities [6].

Hydrogen Bond Acceptor Count

2

Exact Mass

311.9696734 g/mol

Monoisotopic Mass

311.9696734 g/mol

Heavy Atom Count

19

UNII

6Y5TLW5O7J

General Manufacturing Information

Phenol, 2,2'-methylenebis[4-chloro-, sodium salt (1:2): INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types